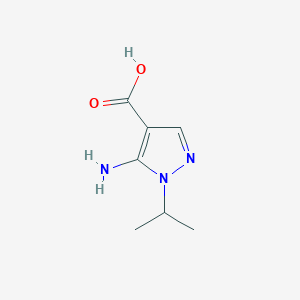![molecular formula C17H17N3O B2671826 N-benzyl-2,6-dimethylimidazo[1,2-a]pyridine-3-carboxamide CAS No. 1300029-87-1](/img/structure/B2671826.png)
N-benzyl-2,6-dimethylimidazo[1,2-a]pyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-benzyl-2,6-dimethylimidazo[1,2-a]pyridine-3-carboxamide” is a chemical compound that belongs to the class of imidazopyridines . Imidazopyridines are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry . This compound has been synthesized as a novel anti-TB agent .
Synthesis Analysis
The synthesis of imidazopyridines, including “this compound”, typically involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives . A series of N-(2-phenoxyethyl)imidazo[1,2-a]pyridine-3-carboxamides was designed and synthesized .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of an imidazopyridine core, which is a fused bicyclic 5–6 heterocycle . This core is recognized for its wide range of applications in medicinal chemistry .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “this compound” typically involve the condensation of 2-aminopyridines with α-bromoketones .Applications De Recherche Scientifique
Anti-Tuberculosis Activity
- Potent Anti-TB Agent : A class of compounds, including the 2,6-dimethylimidazo[1,2-a]pyridine-3-carboxamides, has shown potent in vitro activity against various tuberculosis strains, including multi- and extensive drug-resistant strains (Moraski et al., 2011).
- Selective Microbial Activity : These compounds demonstrate selective potency, targeting specifically the tuberculosis bacteria without affecting other non-tubercular strains (Moraski et al., 2011).
- Promising In Vivo Results : Another study confirmed the effectiveness of a derivative of imidazo[1,2-a]pyridines in reducing tuberculosis burden in mice, suggesting potential for in vivo applications (Cheng et al., 2014).
Synthesis and Modification
- Synthesis Processes : Research has been conducted into the synthesis and modification of related compounds, providing insights into potential methods for producing variants of N-benzyl-2,6-dimethylimidazo[1,2-a]pyridine-3-carboxamide for specific applications (Yıldırım et al., 2005).
Antimicrobial and Antioxidant Activities
- Antimicrobial Properties : Some derivatives of related compounds have shown significant antimicrobial activity, suggesting potential for this compound in this area as well (Sindhe et al., 2016).
- Antioxidant Activities : These compounds also exhibit promising antioxidant activities, which could be relevant for this compound (Sindhe et al., 2016).
Mécanisme D'action
While the specific mechanism of action for “N-benzyl-2,6-dimethylimidazo[1,2-a]pyridine-3-carboxamide” is not explicitly mentioned in the search results, imidazopyridines have been recognized for their significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .
Orientations Futures
The future directions for “N-benzyl-2,6-dimethylimidazo[1,2-a]pyridine-3-carboxamide” could involve further exploration of its potential as an anti-TB agent . Given the wide range of applications of imidazopyridines in medicinal chemistry , there could be potential for further development and investigation of this compound in various therapeutic applications.
Propriétés
IUPAC Name |
N-benzyl-2,6-dimethylimidazo[1,2-a]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O/c1-12-8-9-15-19-13(2)16(20(15)11-12)17(21)18-10-14-6-4-3-5-7-14/h3-9,11H,10H2,1-2H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNFWJMCXWCQDOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC(=C2C(=O)NCC3=CC=CC=C3)C)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-3-phenoxypropanamide](/img/structure/B2671745.png)

![4-ethyl-2-[4-(3-methoxybenzoyl)piperazin-1-yl]pyrido[2,3-b]pyrazin-3(4H)-one](/img/structure/B2671747.png)


![4-(6-((2-(trifluoromethyl)phenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-yl)morpholine](/img/structure/B2671753.png)
![tert-Butyl N-[2-(3-methoxyphenyl)propan-2-yl]carbamate](/img/structure/B2671755.png)



![1-(4-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(p-tolyl)methyl)piperazin-1-yl)ethanone](/img/structure/B2671760.png)
![5H-Thiazolo[3,2-a]pyrimidine-6-carboxylic acid, 5-oxo-2,3-dihydro-, (2,3-dichlorophenyl)amide](/img/structure/B2671762.png)
![[2-(2-Methylanilino)-2-oxoethyl] 3-methylthiophene-2-carboxylate](/img/structure/B2671763.png)

